molecular formula C9H10Cl2N2O2 B14438103 N'-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea CAS No. 76409-94-4

N'-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea

Cat. No.: B14438103
CAS No.: 76409-94-4
M. Wt: 249.09 g/mol
InChI Key: WPFGOONORLKKLK-UHFFFAOYSA-N
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Description

N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea is a synthetic organic compound characterized by the presence of dichlorophenyl, hydroxymethyl, and methylurea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea typically involves the reaction of 3,4-dichloroaniline with formaldehyde and methyl isocyanate. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol to dissolve the reactants.

    Catalyst: Acidic or basic catalysts to accelerate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:

    Large-scale reactors: To handle bulk quantities of reactants.

    Automated control systems: To maintain optimal reaction conditions.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, or alkoxides.

Major Products Formed

    Oxidation products: Formyl or carboxyl derivatives.

    Reduction products: Amines.

    Substitution products: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea has various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying enzyme interactions or as a potential inhibitor.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-Dichlorophenyl)-N-methylurea
  • N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)urea
  • N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-ethylurea

Uniqueness

N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles.

Properties

CAS No.

76409-94-4

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

249.09 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-(hydroxymethyl)-1-methylurea

InChI

InChI=1S/C9H10Cl2N2O2/c1-13(5-14)9(15)12-6-2-3-7(10)8(11)4-6/h2-4,14H,5H2,1H3,(H,12,15)

InChI Key

WPFGOONORLKKLK-UHFFFAOYSA-N

Canonical SMILES

CN(CO)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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